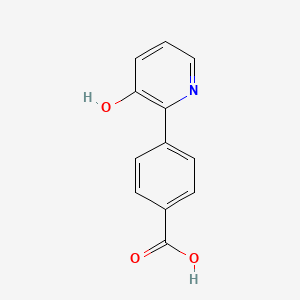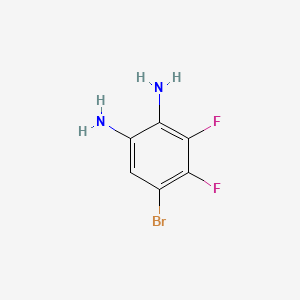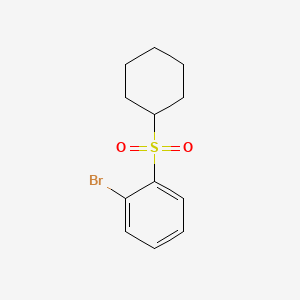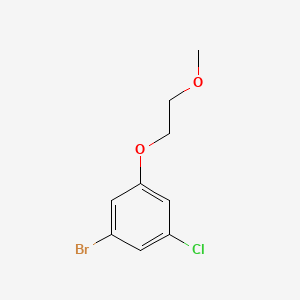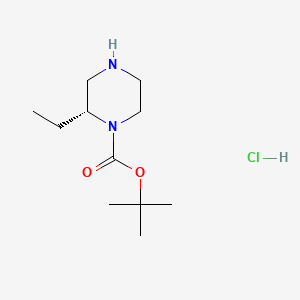
Naphthalen-2-yl(phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-2-yl(phenyl)methanamine is an organic compound with the molecular formula C17H15N It consists of a naphthalene ring and a phenyl ring connected through a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-carbaldehyde with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: Naphthalen-2-yl(phenyl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst .
Major Products:
Oxidation: Formation of naphthalen-2-yl(phenyl)methanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives of this compound .
科学的研究の応用
Naphthalen-2-yl(phenyl)methanamine has diverse applications in scientific research:
作用機序
The mechanism of action of Naphthalen-2-yl(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Naphthalen-2-yl(phenyl)methanone: Similar structure but with a ketone group instead of an amine.
Naphthalen-2-yl(phenyl)methanol: Contains a hydroxyl group instead of an amine.
Phenyl-2-naphthylamine: Similar structure but with the amine group attached to the phenyl ring.
Uniqueness: Naphthalen-2-yl(phenyl)methanamine is unique due to its specific combination of a naphthalene ring and a phenyl ring connected through a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
naphthalen-2-yl(phenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHJIGKVBQYMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
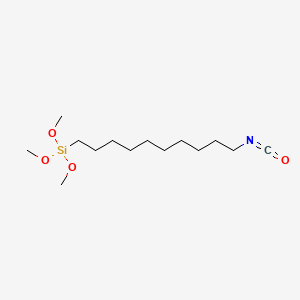
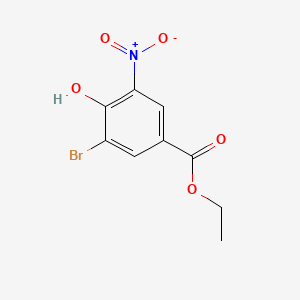
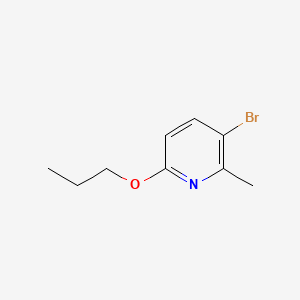

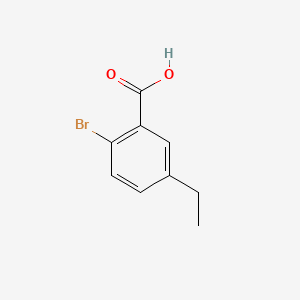
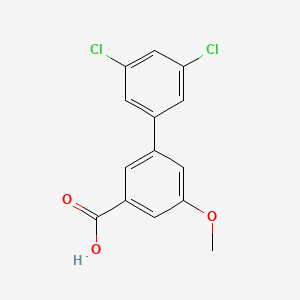
![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)
